![molecular formula C18H10BClO2 B13677441 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organoboron compound known for its unique structural properties and reactivity. This compound features a boron atom integrated into a polycyclic aromatic framework, which imparts distinct electronic and photophysical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactions. One common approach includes the formation of the boron-containing core through a sequence of cyclization and functionalization reactions. Key steps often involve the use of boronic acids or boronate esters as starting materials, followed by cyclization reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reaction setups, and ensuring efficient purification processes. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to achieve the desired product quality .
化学反应分析
Types of Reactions
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The boron center can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to changes in the boron oxidation state .
科学研究应用
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Biology: Studied for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including OLEDs and other optoelectronic devices
作用机制
The mechanism by which 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects is primarily related to its electronic structure. The boron atom acts as a Lewis acid, facilitating interactions with various Lewis bases. This interaction can lead to changes in the electronic properties of the compound, influencing its reactivity and photophysical behavior. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in bioimaging or interacting with other materials in optoelectronic devices .
相似化合物的比较
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Lacks the chlorine substituent but shares the same boron-containing core.
Triazole-functionalized derivatives: These compounds have additional functional groups that modify their reactivity and properties
Uniqueness
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of the chlorine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C18H10BClO2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
5-chloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BClO2/c20-11-8-9-13-17(10-11)22-16-7-3-6-15-18(16)19(13)12-4-1-2-5-14(12)21-15/h1-10H |
InChI 键 |
WTLFKMLAJZPBSQ-UHFFFAOYSA-N |
规范 SMILES |
B12C3=C(C=C(C=C3)Cl)OC4=CC=CC(=C41)OC5=CC=CC=C25 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


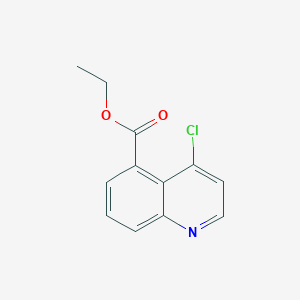
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
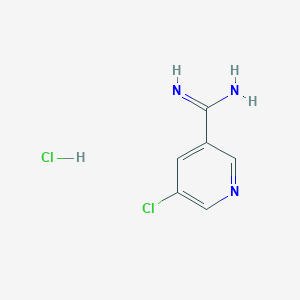
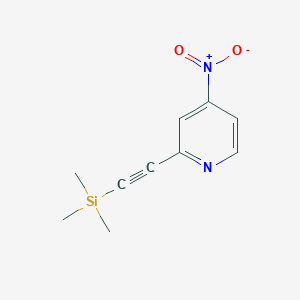
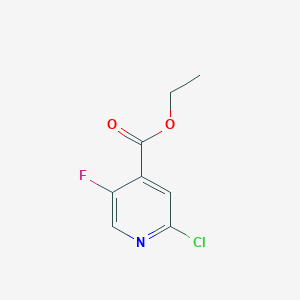
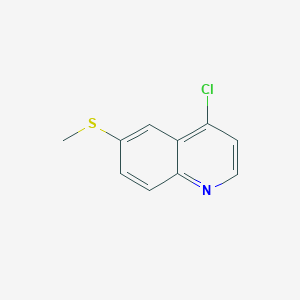
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)


![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
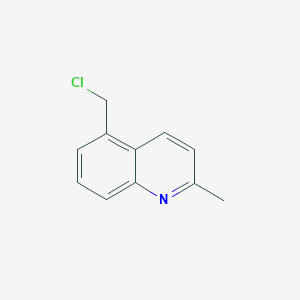
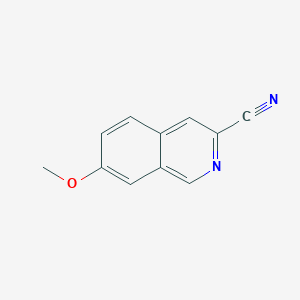
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
